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Application Notes and Protocols for Researchers, Scientists, and Drug Development
Professionals

This document provides a comprehensive protocol for the cloning, expression, and purification
of the ampC B-lactamase gene in Escherichia coli. The methodologies outlined are intended for
research purposes, including studies on antibiotic resistance, enzyme kinetics, and the
development of novel -lactamase inhibitors.

Introduction

The ampC gene encodes a class C -lactamase, an enzyme that confers resistance to a broad
spectrum of B-lactam antibiotics, including penicillins and cephalosporins. In E. coli, the
chromosomal ampC gene is typically expressed at low levels due to a weak promoter and a
transcriptional attenuator. However, overexpression can occur through mutations in these
regulatory regions or via the acquisition of plasmid-mediated ampC genes, leading to
significant clinical resistance. The ability to clone and express this gene in a controlled
laboratory setting is crucial for understanding its function and developing strategies to combat
antibiotic resistance.

Data Presentation
Quantitative Analysis of AmpC Expression and Activity

The following tables summarize key quantitative data related to the expression and function of
the AmpC B-lactamase in E. coli.
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Table 1: Minimum Inhibitory Concentrations (MICs) of 3-Lactams for E. coli Expressing ampC

MIC Range (pg/mL) for E.
ge (ug/mt) Typical MIC (pg/mL) for

Antibiotic coli with overexpressed ) .

susceptible E. coli
ampC

Ampicillin >32 2-8

Cefoxitin > 16 <8

Ceftazidime 2 ->256 <4

Cefotaxime 2->64 <1

Ceftriaxone >1 <1

Note: MIC values can vary depending on the specific E. coli strain, the expression vector, and
the level of ampC expression.

Table 2: Purification and Specific Activity of Recombinant AmpC

Total Specific

Purification . Total L . Purification
Protein . Activity Yield (%)
Step Activity (U) Fold
(mg) (UImg)
Crude Cell
100 150 15 100 1
Lysate
Ni-NTA
Affinity
5 120 24 80 16
Chromatogra
phy
Gel Filtration 3 90 30 60 20

Note: This is an example purification table. Actual values will vary. One unit (U) of B-lactamase
activity is defined as the amount of enzyme that hydrolyzes 1.0 umole of nitrocefin per minute

at pH 7.0 and 25°C. A specific activity of 10 ymol-min—t-mg of protein—! has been reported for

purified AmpC from an E. coli clinical isolate using 100 uM cephalothin as the substrate[1].
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Experimental Protocols
Cloning of the ampC Gene

This protocol describes the amplification of the ampC gene from E. coli genomic DNA and its
insertion into a pET expression vector.

Materials:

E. coli strain containing the ampC gene (e.g., ATCC 25922)

o Genomic DNA extraction kit

e Phusion High-Fidelity DNA Polymerase

» Forward and reverse primers for ampC with restriction sites (e.g., Ndel and Xhol)

o pET expression vector (e.g., pET-28a)

o Restriction enzymes (e.g., Ndel and Xhol) and corresponding buffers

» T4 DNA Ligase and buffer

e DH5a competent E. coli cells

o LB agar plates with appropriate antibiotic (e.g., kanamycin for pET-28a)

Procedure:

o Genomic DNA Extraction: Isolate genomic DNA from the selected E. coli strain using a
commercial kit according to the manufacturer's instructions.

o PCR Amplification:

o Set up a 50 pL PCR reaction containing: 10 pL of 5x Phusion HF Buffer, 1 uL of 10 mM
dNTPs, 2.5 pL of forward primer (10 uM), 2.5 uL of reverse primer (10 uM), 1 pL of
genomic DNA (50-100 ng), 0.5 uL of Phusion DNA Polymerase, and nuclease-free water
to 50 pL.
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o Use the following PCR cycling conditions (adjust annealing temperature based on primer
Tms):

» [|nitial denaturation: 98°C for 30 seconds
» 30 cycles of: 98°C for 10 seconds, 55-65°C for 30 seconds, 72°C for 1 minute

= Final extension: 72°C for 10 minutes

 Purification of PCR Product and Vector: Purify the amplified ampC gene and the pET vector
using a PCR purification Kkit.

e Restriction Digest:
o Digest both the purified PCR product and the pET vector with Ndel and Xhol enzymes.
o Incubate at 37°C for 1-2 hours.
o Purify the digested products.
e Ligation:
o Set up a ligation reaction with a 3:1 molar ratio of insert (ampC) to vector (pET-28a).

o Add T4 DNA Ligase and buffer and incubate at 16°C overnight or at room temperature for
2 hours.

e Transformation into DH5a:

[e]

Thaw a 50 pL aliquot of competent DH5a cells on ice.

o

Add 5 pL of the ligation mixture to the cells and incubate on ice for 30 minutes.

[¢]

Heat shock the cells at 42°C for 45 seconds and immediately place them on ice for 2
minutes.

[¢]

Add 950 pL of SOC medium and incubate at 37°C for 1 hour with shaking.
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o Plate 100 pL of the transformed cells onto LB agar plates containing the appropriate
antibiotic and incubate overnight at 37°C.

e Colony PCR and Sequencing: Screen colonies for the presence of the insert by colony PCR.
Confirm the sequence and orientation of the ampC gene by Sanger sequencing of the
plasmid DNA from positive colonies.

Expression of the AmpC Protein

This protocol details the expression of the His-tagged AmpC protein in E. coli BL21(DE3).
Materials:

e E. coli BL21(DE3) competent cells

e pET-28a-ampC plasmid

e LB medium with kanamycin (50 pg/mL)

 Isopropyl B-D-1-thiogalactopyranoside (IPTG) stock solution (1 M)

Procedure:

o Transformation into BL21(DE3): Transform the confirmed pET-28a-ampC plasmid into
competent E. coli BL21(DE3) cells as described in the cloning protocol.

» Starter Culture: Inoculate a single colony from the transformation plate into 10 mL of LB
medium containing kanamycin (50 ug/mL). Incubate overnight at 37°C with shaking (200

rpm).
o Expression Culture:

o Inoculate 1 L of LB medium with kanamycin with the overnight starter culture to an initial
ODeoo of 0.05-0.1.

o Incubate at 37°C with shaking until the ODeoo reaches 0.6-0.8.

¢ Induction:
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o Induce protein expression by adding IPTG to a final concentration of 0.5 mM.

o Continue to incubate the culture at a lower temperature (e.g., 18-25°C) for 16-20 hours
with shaking. This can improve protein solubility.

e Cell Harvest:
o Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

o Discard the supernatant and store the cell pellet at -80°C until purification.

Purification of His-tagged AmpC Protein

This protocol describes the purification of the N-terminally His-tagged AmpC protein using
immobilized metal affinity chromatography (IMAC).

Materials:

Cell pellet from 1 L culture

e Lysis Buffer: 50 mM NaH2POa4, 300 mM NaCl, 10 mM imidazole, pH 8.0

e Wash Buffer: 50 mM NaHzPOa4, 300 mM NaCl, 20 mM imidazole, pH 8.0

o Elution Buffer: 50 mM NaHz2POa4, 300 mM NacCl, 250 mM imidazole, pH 8.0

e Lysozyme

e DNase |

e Protease inhibitor cocktail

e Ni-NTA agarose resin

o Chromatography column

Procedure:

e Cell Lysis:
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o Resuspend the cell pellet in 20-30 mL of ice-cold Lysis Buffer.

o Add lysozyme to a final concentration of 1 mg/mL and a protease inhibitor cocktail.
Incubate on ice for 30 minutes.

o Sonicate the cell suspension on ice to complete lysis.
o Add DNase | and incubate on ice for 15 minutes to reduce viscosity.

o Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.

« Affinity Chromatography:

[e]

Equilibrate the Ni-NTA resin in a chromatography column with Lysis Buffer.

[e]

Load the clarified lysate onto the column.

Wash the column with 10-20 column volumes of Wash Buffer to remove non-specifically

(¢]

bound proteins.

o

Elute the His-tagged AmpC protein with 5-10 column volumes of Elution Buffer. Collect
fractions.

e Analysis and Dialysis:

[¢]

Analyze the collected fractions by SDS-PAGE to assess purity.

[¢]

Pool the fractions containing the purified AmpC protein.

[e]

Dialyze the pooled fractions against a suitable storage buffer (e.g., 50 mM phosphate
buffer, 150 mM NaCl, pH 7.4) to remove imidazole.

[e]

Determine the protein concentration using a Bradford assay or by measuring absorbance
at 280 nm.

AmpC Activity Assay (Nitrocefin Assay)

This assay is used to determine the enzymatic activity of the purified AmpC B-lactamase.
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Materials:

Purified AmpC protein

Nitrocefin stock solution (10 mg/mL in DMSO)
Phosphate-buffered saline (PBS), pH 7.0
96-well microplate

Microplate reader

Procedure:

Prepare Nitrocefin Working Solution: Dilute the nitrocefin stock solution in PBS to a final
concentration of 100 pM.

Assay Setup:

o Add 180 pL of PBS to each well of a 96-well plate.

o Add 10 pL of appropriately diluted purified AmpC enzyme to the wells.
o Include a negative control with buffer instead of the enzyme.

Initiate Reaction: Add 10 pL of the 100 uM nitrocefin working solution to each well to start the
reaction.

Measure Absorbance: Immediately measure the change in absorbance at 486 nm over time
using a microplate reader in kinetic mode. The hydrolysis of nitrocefin results in a color
change from yellow to red.[2][3][4]

Calculate Activity: Calculate the rate of nitrocefin hydrolysis from the linear portion of the
absorbance versus time curve. Use the molar extinction coefficient of hydrolyzed nitrocefin
(20,500 M~icm™1) to determine the enzyme activity.

Visualizations
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Signaling Pathway and Experimental Workflows
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Caption: Regulation of the chromosomal ampC gene in E. coli.
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Caption: Experimental workflow for cloning and expressing the ampC gene.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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